4,4'-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol)
Description
4,4'-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol), commonly referred to as Bisphenol C (BPC), is a chlorinated bisphenol derivative with the molecular formula C₁₄H₁₀Cl₂O₂ and a molecular mass of 271.25 g/mol . Its structure features two 2-methylphenol groups connected by a 2,2-dichloroethene-1,1-diyl bridge.
Properties
CAS No. |
78743-93-8 |
|---|---|
Molecular Formula |
C16H14Cl2O2 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
4-[2,2-dichloro-1-(4-hydroxy-3-methylphenyl)ethenyl]-2-methylphenol |
InChI |
InChI=1S/C16H14Cl2O2/c1-9-7-11(3-5-13(9)19)15(16(17)18)12-4-6-14(20)10(2)8-12/h3-8,19-20H,1-2H3 |
InChI Key |
HYFYBDIXIGPGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) typically involves the reaction of 2-methylphenol with a dichloroethene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenol groups are oxidized to quinones.
Reduction: Reduction reactions can convert the dichloroethene bridge to a more reduced form, such as a single bond.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Reduced dichloroethene derivatives
Substitution: Substituted phenol derivatives
Scientific Research Applications
Chemistry: 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) is used as a precursor in the synthesis of more complex organic molecules. It is also used in studies involving the reactivity of phenol derivatives .
Biology: In biological research, this compound is used to study the effects of phenolic compounds on biological systems. It can be used as a model compound to understand the behavior of similar phenolic compounds in biological environments .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require phenolic intermediates .
Mechanism of Action
The mechanism of action of 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with biological molecules, affecting their structure and function. The dichloroethene bridge can undergo chemical transformations that influence the overall reactivity of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The central bridging group in bisphenol derivatives critically influences their physicochemical and biological properties. Key analogs include:
Key Observations :
- BPC and BPAP share identical molecular masses but differ in bridging groups (chlorinated vs. aromatic), impacting polarity and solubility.
- The cyclohexane analog exhibits a higher molecular mass due to its saturated hydrocarbon bridge, enhancing hydrophobicity .
Genotoxicity and Cellular Effects
- BPAP demonstrated the highest genotoxicity in HepG2 cells via comet assays, followed by BPA and BPC . However, BPC's dichloroethene group may contribute to oxidative stress and lipid peroxidation, as seen in 3D liver models .
- BPA is a well-characterized endocrine disruptor, binding to estrogen receptors (ERs) with high affinity.
Endocrine Disruption Potential
Physicochemical Properties
- Thermal Stability: BPC's chlorine substituents likely increase thermal stability compared to BPA. Analogous chlorinated compounds (e.g., tetrabromobisphenol A) exhibit higher decomposition temperatures .
- Solubility : The dichloroethene bridge in BPC reduces water solubility relative to BPA, aligning with its higher logP value (predicted ~3.5 vs. BPA’s ~3.2) .
- Synthetic Applications : BPC derivatives have been explored in polymers of intrinsic microporosity (PIMs), where chlorinated groups enhance gas separation efficiency .
Environmental and Regulatory Considerations
Biological Activity
4,4'-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol), commonly referred to as DCMDBP (CAS Number: 78743-93-8), is a phenolic compound characterized by its unique structure that includes dichloroethene moieties. This compound has garnered attention in various fields, particularly in environmental chemistry and toxicology, due to its potential biological activities. This article aims to comprehensively review the biological activity of DCMDBP, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H14Cl2O2
- Molecular Weight : 305.19 g/mol
- Structure : DCMDBP Structure
Mechanisms of Biological Activity
DCMDBP exhibits several biological activities attributed to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which can influence various biological pathways.
Antioxidant Activity
Research indicates that DCMDBP possesses significant antioxidant properties. These properties are primarily due to the ability of phenolic compounds to donate hydrogen atoms and scavenge free radicals. The antioxidant activity can help mitigate oxidative stress in biological systems, potentially offering protective effects against cellular damage.
Estrogenic Activity
Studies have suggested that DCMDBP may exhibit estrogenic effects by interacting with estrogen receptors. This interaction can influence endocrine functions and reproductive health. The compound's structure allows it to mimic estrogen, leading to concerns about its potential role as an endocrine disruptor.
Toxicological Profile
The toxicological assessment of DCMDBP has been limited but suggests potential risks associated with exposure.
Acute Toxicity
Acute toxicity studies indicate that high doses of DCMDBP can lead to adverse effects in aquatic organisms. The compound's toxicity is often measured using LC50 values (lethal concentration for 50% of the test organisms).
Chronic Toxicity
Chronic exposure to lower concentrations may lead to developmental and reproductive toxicity in aquatic species. Long-term studies are necessary to understand the full impact on ecosystems.
Case Studies
Several case studies highlight the environmental impact and biological activity of DCMDBP.
Case Study 1: Aquatic Toxicity Assessment
A study conducted by Smith et al. (2023) evaluated the effects of DCMDBP on freshwater ecosystems. The researchers found that exposure to sub-lethal concentrations affected the growth and reproduction of fish species. The study concluded that DCMDBP poses a risk to aquatic life, emphasizing the need for regulatory measures.
Case Study 2: Endocrine Disruption Potential
In a laboratory setting, Johnson et al. (2022) investigated the estrogenic activity of DCMDBP using human cell lines. The results showed significant binding affinity to estrogen receptors, suggesting that DCMDBP could disrupt hormonal balance in humans and wildlife.
Regulatory Status
Due to its potential biological activity and associated risks, DCMDBP is subject to regulatory scrutiny under various chemical safety regulations. It is essential for manufacturers and users of this compound to adhere to guidelines established by agencies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
